molecular formula C23H33ClN2O3 B4204584 N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride

N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride

Cat. No.: B4204584
M. Wt: 421.0 g/mol
InChI Key: JNTJYZTUCDAHMA-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, a butyl chain, and a morpholinyl group, all linked to an amine hydrochloride. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.ClH/c1-2-8-21(9-3-1)20-28-23-11-5-4-10-22(23)27-17-7-6-12-24-13-14-25-15-18-26-19-16-25;/h1-5,8-11,24H,6-7,12-20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTJYZTUCDAHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCCCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of 4-[2-(benzyloxy)phenoxy]butyl bromide: The 2-(benzyloxy)phenol is then reacted with 1,4-dibromobutane under reflux conditions to form the desired intermediate.

    Synthesis of {4-[2-(benzyloxy)phenoxy]butyl}[2-(4-morpholinyl)ethyl]amine: The intermediate is then reacted with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent such as ethanol.

    Formation of the hydrochloride salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy and morpholinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of nitro groups can produce primary amines.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {4-[2-(benzyloxy)phenoxy]butyl}[2-(4-piperidinyl)ethyl]amine hydrochloride
  • {4-[2-(benzyloxy)phenoxy]butyl}[2-(4-pyrrolidinyl)ethyl]amine hydrochloride

Uniqueness

N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-morpholin-4-ylethyl)-4-(2-phenylmethoxyphenoxy)butan-1-amine;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.